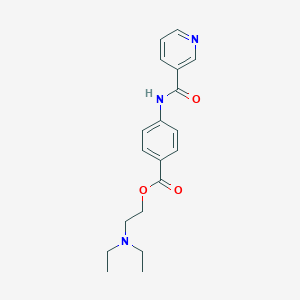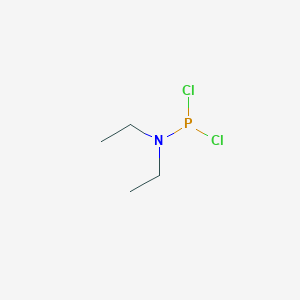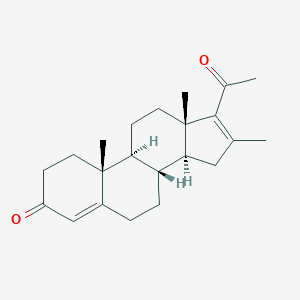
16-Methylpregna-4,16-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methylpregna-4,16-diene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid that is widely used in the medical field as an anti-inflammatory and immunosuppressant drug. It has been shown to be effective in treating a variety of conditions, including allergies, asthma, arthritis, and certain types of cancer.
Wirkmechanismus
16-Methylpregna-4,16-diene-3,20-dionesolone works by binding to glucocorticoid receptors in the body, which are located in the cytoplasm of cells. Once bound, it enters the nucleus of the cell and modifies gene expression, leading to the suppression of inflammatory and immune responses.
Biochemische Und Physiologische Effekte
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. In addition, it has been shown to inhibit the activity of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for research on 16-Methylpregna-4,16-diene-3,20-dionesolone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of side effects. Another area of interest is the exploration of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and viral infections.
Synthesemethoden
The synthesis of 16-Methylpregna-4,16-diene-3,20-dionesolone involves the conversion of progesterone into 11α-hydroxyprogesterone, which is then converted into 16α,17α-epoxyprogesterone. This intermediate compound is then subjected to a series of chemical reactions that ultimately result in the formation of 16-Methylpregna-4,16-diene-3,20-dionesolone.
Wissenschaftliche Forschungsanwendungen
16-Methylpregna-4,16-diene-3,20-dionesolone has been extensively studied for its therapeutic potential in a variety of medical conditions. It has been shown to be effective in reducing inflammation, suppressing the immune system, and relieving pain. In addition, it has been used in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.
Eigenschaften
CAS-Nummer |
13485-43-3 |
|---|---|
Produktname |
16-Methylpregna-4,16-diene-3,20-dione |
Molekularformel |
C22H30O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1 |
InChI-Schlüssel |
AATFZIOHQGNMOO-LJCDUQBNSA-N |
Isomerische SMILES |
CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
Kanonische SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
Synonyme |
16-Methylpregna-4,16-diene-3,20-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



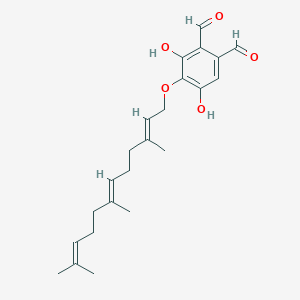
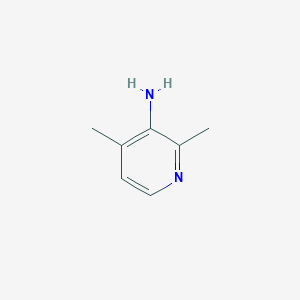
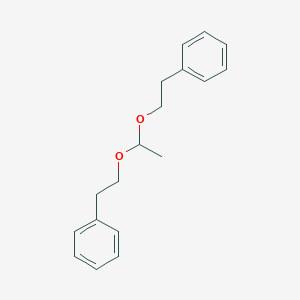
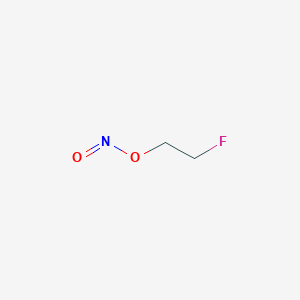
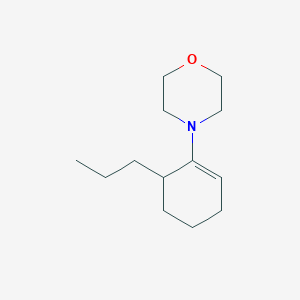
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
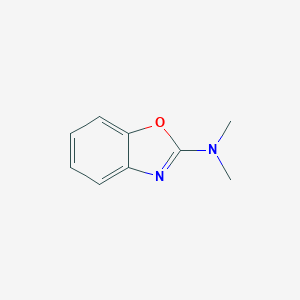

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)


